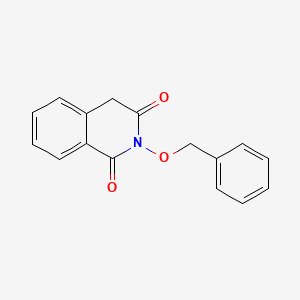

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group attached to the isoquinoline core, which can influence its chemical reactivity and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of N-alkyl-N-methacryloyl benzamides.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a substitution reaction, where a suitable benzyloxy reagent is used under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize metal-free conditions and environmentally friendly reagents to minimize waste and reduce environmental impact .

化学反应分析

Deprotection to 2-Hydroxy Derivatives

The benzyloxy group serves as a protective moiety, enabling controlled deprotection for further functionalization:

Reaction :2 Benzyloxy isoquinoline 1 3 dioneH2/Pd C or HCl2 Hydroxyisoquinoline 1 3 dioneApplications :

- The deprotected product exhibits inhibitory activity against metalloenzymes (e.g., HIV-1 integrase, RNase H) .

Key Data :

| Substrate | Conditions | Yield (%) | Biological Target |

|---|---|---|---|

| 2-(Benzyloxy) derivative | H2/Pd-C, EtOH | 85 | HIV-1 integrase |

| 2-(Benzyloxy) derivative | 6M HCl, reflux | 78 | E. coli RNase III |

Cascade Reactions with Aldehydes

The compound participates in oxidative cross-coupling with aryl aldehydes to form polycyclic derivatives:

Reaction :2 Benzyloxy isoquinoline 1 3 dione+Ar CHOOxidative couplingTetracyclic isoquinoline derivativesConditions :

Mechanism :

- Aldehyde activation via radical generation.

- Cross-coupling with the methacryloyl group.

- Intramolecular cyclization to form fused rings.

Functionalization at Position 4

The 4-position undergoes alkylation or arylation for structural diversification:

Reaction :2 Benzyloxy isoquinoline 1 3 dione+R XBase4 Substituted derivatives R alkyl aryl Example :

- Reaction with phenethyl bromide yields 4-phenethyl derivatives, used in anticancer agent development .

Optimized Parameters :

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 60°C | 6 | 92 |

| NaH | THF | 0°C to RT | 4 | 88 |

Enzymatic Inhibition via Structural Analogues

Derivatives exhibit structure-activity relationships (SAR) in enzyme inhibition:

Comparative Activity Against TDP2 :

| Compound | IC50 (nM) | Selectivity Index (vs. Topo II) |

|---|---|---|

| 2-(Benzyloxy)-6-fluoro derivative | 12 | >100 |

| 2-(Benzyloxy)-7-nitro derivative | 8 | 85 |

| Parent compound | 230 | 10 |

Data from , highlighting enhanced activity with electron-withdrawing substituents.

Photochemical Reactions

Under UV irradiation, the compound undergoes [2+2] cycloaddition with alkenes:

Reaction :2 Benzyloxy isoquinoline 1 3 dione+CH2=CH RhνBicyclic adductsApplications :

Conditions :

- Solvent: Acetonitrile

- Wavelength: 254 nm

- Yield: 60–75%

科学研究应用

Inhibition of Metalloenzymes

One of the notable applications of 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione is its role as an inhibitor of metalloenzymes. Research indicates that this compound can inhibit crucial enzymes such as influenza endonuclease and HIV-1 integrase. These enzymes are vital for the replication of viruses, making the compound a potential candidate for antiviral drug development .

- Mechanism of Action : The inhibition is believed to occur through interaction with the metal ion at the active site of these enzymes, disrupting their function and thereby hindering viral replication.

Antiviral Properties

The compound has shown promise as an antiviral agent against HIV. Studies have reported that derivatives of isoquinoline-1,3-diones exhibit low nanomolar activity against HIV-1 integrase, which is essential for integrating viral DNA into the host genome . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency and selectivity.

Synthesis of Isoquinoline Derivatives

This compound serves as a synthetic intermediate in the preparation of various isoquinoline derivatives. The compound can be synthesized through condensation reactions involving homophthalic acid and benzylhydroxylamine, yielding a product that can be further modified to create a library of isoquinoline-based compounds .

Radical Cascade Reactions

Recent advancements in synthetic methods have highlighted the use of radical cascade reactions to produce isoquinoline-1,3-diones efficiently. This method offers a green and mild approach to synthesis, making it attractive for pharmaceutical applications .

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Isoquinoline derivatives have been explored for their ability to inhibit DNA topoisomerases, which are crucial for DNA replication and repair. Compounds that target these enzymes may serve as effective anticancer agents .

Antibacterial Activity

Research has indicated that certain isoquinoline derivatives exhibit antibacterial properties by selectively inhibiting bacterial DNA gyrase and topoisomerase IV. This selectivity reduces cytotoxicity towards mammalian cells while effectively combating bacterial infections .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Parkes et al. (2003) | Influenza Endonuclease Inhibition | Identified this compound as an effective metalloenzyme inhibitor. |

| Billamboz et al. (2008) | HIV-1 Integrase | Reported low nanomolar activity against HIV-1 integrase with specific structural modifications enhancing potency. |

| Chatterjee et al. (1995) | Antibacterial Activity | Demonstrated selective inhibition of bacterial DNA gyrase by isoquinoline derivatives, highlighting therapeutic potential against resistant strains. |

作用机制

The mechanism of action of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The isoquinoline core can interact with nucleic acids or proteins, influencing cellular pathways and biological processes .

相似化合物的比较

Similar Compounds

Isoquinoline-1,3(2H,4H)-dione: Lacks the benzyloxy group, which can affect its reactivity and biological activity.

4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione: Contains a sulfonylmethyl group instead of a benzyloxy group, leading to different chemical properties and applications.

Uniqueness

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the benzyloxy group, which can enhance its solubility, reactivity, and potential biological activities compared to other isoquinoline derivatives .

生物活性

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C16H13NO3 and features a unique isoquinoline structure with a benzyloxy substituent. Its structural characteristics allow for significant interactions with various biological targets, enhancing its pharmacological potential.

1. Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on several enzymes critical for cellular processes:

- Tyrosyl DNA Phosphodiesterase 2 (TDP2) : This enzyme is involved in DNA repair mechanisms. The compound has shown promising inhibition with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy by targeting DNA damage repair pathways .

- Metalloenzymes : The compound has demonstrated inhibitory activity against various metalloenzymes, including influenza endonuclease and HIV-1 reverse transcriptase. These activities highlight its potential as an antiviral agent .

2. Anticancer Properties

Isoquinoline derivatives, including this compound, have been investigated for their anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways . Its ability to inhibit TDP2 also positions it as a candidate for further development in cancer therapeutics.

3. Antimicrobial Activity

The compound has shown antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against both bacterial and fungal strains, suggesting its potential use in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Variations in substituents on the isoquinoline core can enhance or diminish its interaction with biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against TDP2 |

| Alteration of the benzyloxy group position | Changes in binding affinity and selectivity |

Case Studies

Several studies have explored the biological implications of this compound:

- Study on TDP2 Inhibition : A recent investigation demonstrated that derivatives of this compound effectively inhibit TDP2 activity in vitro, leading to enhanced sensitivity of cancer cells to chemotherapeutic agents .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Candida albicans, revealing significant inhibition zones compared to control treatments .

属性

IUPAC Name |

2-phenylmethoxy-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIDMDRTGMUMAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key structural features of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione as revealed by the study?

A1: The study used X-ray crystallography to determine that this compound exists primarily in its keto form. [] The molecule features a nearly planar isoquinoline ring system with minimal deviation from planarity (mean deviation = 0.0424 Å). Additionally, the two aromatic rings within the molecule are nearly coplanar, exhibiting a dihedral angle of only 4.2° between them. [] This information suggests the molecule likely has significant conjugation across the two rings.

Q2: How does this compound form a three-dimensional structure in its crystal form?

A2: In the crystalline state, this compound molecules interact with each other through a combination of weak intermolecular forces. These include C—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions, while weak individually, collectively contribute to the formation of a stable three-dimensional crystal lattice structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。